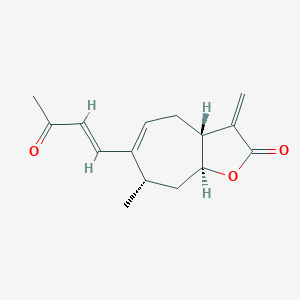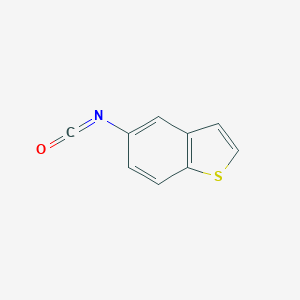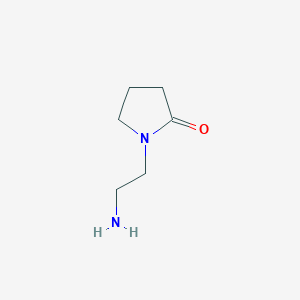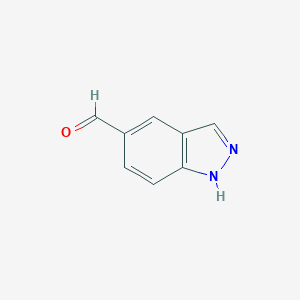
4-(3-Formylphenyl)phenol
Übersicht
Beschreibung
4-(3-Formylphenyl)phenol is a chemical compound with the molecular formula C13H10O2 . It has a molecular weight of 198.22 . The IUPAC name for this compound is 3’-hydroxy [1,1’-biphenyl]-4-carbaldehyde .
Synthesis Analysis
The synthesis of phenolic compounds like this compound often involves a ring cleavage methodology reaction. This process involves the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans . Another method involves the ipso-hydroxylation of arylboronic acids .Molecular Structure Analysis
The molecular structure of this compound consists of an aromatic ring with a hydroxyl group and a formyl group attached . The presence of these groups can significantly influence the compound’s reactivity and properties .Chemical Reactions Analysis
Phenols, including this compound, are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . Oxidation of phenols yields a 2,5-cyclohexadiene-1,4-dione, or quinone .Physical and Chemical Properties Analysis
Phenols, including this compound, generally have higher boiling points compared to other hydrocarbons of equal molecular masses due to the presence of intermolecular hydrogen bonding between hydroxyl groups of phenol molecules . They are also readily soluble in water .Wissenschaftliche Forschungsanwendungen
Plasmonische Sensoren für die Umweltüberwachung
4-(3-Formylphenyl)phenol: wird bei der Entwicklung von plasmonischen Sensoren eingesetzt, die Teil eines zukunftsweisenden Bereichs der Umweltüberwachung sind. Diese Sensoren verwenden die plasmonische resonanzbasierte optische Sensortechnologie, eine effiziente Methode zur Erfassung verschiedener Umweltverschmutzer. Insbesondere können sie phenolische Verbindungen nachweisen, die aufgrund ihrer weit verbreiteten industriellen Verwendung und potenziellen toxischen Auswirkungen auf die Umwelt von Bedeutung sind .
Nachweis von Phenolverschmutzung in Wasser
Die Verbindung ist auch bei der Herstellung von ramanaktiven Plattformen für den Spurennachweis von phenolischen Schadstoffen in Wasserumgebungen von entscheidender Bedeutung. Diese Anwendung ist für die Aufrechterhaltung der Wasserqualität und die Gewährleistung der Sicherheit aquatischer Ökosysteme von entscheidender Bedeutung. Die Fähigkeit, Schadstoffe wie 4-Chlorbiphenyl, Methylparathion und 2,4-Dichlorphenoxyessigsäure (2,4-D) sowie Pestizidmischungen nachzuweisen, unterstreicht die Vielseitigkeit von This compound in Umweltanwendungen .
Referenzstandards für pharmazeutische Tests
In der pharmazeutischen Prüfung dient This compound als hochwertiger Referenzstandard. Er stellt präzise Ergebnisse bei der Analyse und Qualitätskontrolle von pharmazeutischen Produkten sicher. Diese Rolle ist für die Entwicklung sicherer und effektiver Medikamente von entscheidender Bedeutung .
Entwicklung optischer Sensoren
Die Vielseitigkeit von This compound erstreckt sich auf die Entwicklung von optischen Sensoren. Diese Sensoren können für eine Reihe von Anwendungen entwickelt werden, darunter die Detektion von Gasen, anorganischen Arsenverbindungen und Pestiziden. Die Einfachheit und Effektivität dieser Sensoren macht sie zu vielversprechenden Werkzeugen für zukünftige Anwendungen in verschiedenen Bereichen .
Edelmetall-Nanostrukturen
This compound: ist an der Herstellung von Edelmetall-Nanostrukturen beteiligt, die in Raman-Technologien eingesetzt werden. Diese Strukturen verbessern die Nachweisfähigkeit der Raman-Spektroskopie und machen sie zu einem leistungsstärkeren Werkzeug für die Analyse von Umweltproben .
Metall-organische Gerüste (MOFs)
Schließlich findet die Verbindung Anwendung beim Aufbau von Metall-organischen Gerüsten (MOFs). MOFs werden in fortschrittlichen Sensortechnologien eingesetzt, da sie einzigartige Eigenschaften wie eine hohe Oberfläche und eine einstellbare Porosität aufweisen, die für die Erkennung und den Abfang von Umweltverschmutzern vorteilhaft sind .
Wirkmechanismus
Target of Action
4-(3-Formylphenyl)phenol, similar to other phenolic compounds, is known to interact with a variety of targets. Phenolic compounds are known to interact with enzymes, acting as stabilizers and inhibitors .
Mode of Action
Phenolic compounds are known to interact with their targets through various mechanisms, including direct binding or modulation of enzymatic activity . The specific interaction of this compound with its targets would need further investigation.
Biochemical Pathways
Phenolic compounds are produced under various biotic and abiotic stresses and play key roles in regulating hormonal regulation, improving photosynthetic activity, nutrient mineralization, metal-chelating property, antioxidative capacity, etc . They are mainly biosynthesized by the shikimic acid pathway in advanced plants . .
Pharmacokinetics
Phenolic compounds are known to have varying degrees of bioavailability, influenced by factors such as their chemical structure, the presence of other compounds, and the individual’s metabolic capacity .
Result of Action
Phenolic compounds are known to have a variety of effects, including antioxidant, anti-inflammatory, and antimicrobial activities . They can also interact with cellular signaling pathways and modulate gene expression .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s solubility in water may affect its distribution in the environment . Additionally, factors such as pH, temperature, and the presence of other substances can influence its stability and activity .
Safety and Hazards
Zukünftige Richtungen
Future research could focus on the development of robust synthetic routes enabling the incorporation of sulfone and phosphonate moieties on the phenol scaffold, which is highly needed in medicinal and agricultural chemistry . Additionally, the development of efficient methods for their synthesis as well as modern and accurate methods for their detection and analysis will continue .
Eigenschaften
IUPAC Name |
3-(4-hydroxyphenyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O2/c14-9-10-2-1-3-12(8-10)11-4-6-13(15)7-5-11/h1-9,15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFJMZKYZSGGGPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC=C(C=C2)O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50374728 | |
| Record name | 4'-Hydroxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50374728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
283147-95-5 | |
| Record name | 4'-Hydroxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50374728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 283147-95-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Pyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B112336.png)






![(S)-2-(3-((tert-Butoxycarbonyl)amino)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetic acid](/img/structure/B112357.png)

![1'-Boc-1,2-dihydro-2-oxo-spiro[3H-indole-3,4'-piperidine]](/img/structure/B112361.png)

